molecular formula C5H9N3O B6255799 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1849359-13-2

2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No. B6255799
CAS RN: 1849359-13-2
M. Wt: 127.1
InChI Key:
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Description

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One of the popular methods is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

Reactions of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF produced the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .


Physical And Chemical Properties Analysis

The 1,2,3-triazoles has numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Mechanism of Action

The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and relieved that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the future research might focus on the synthesis of novel 1,2,3-triazole derivatives with improved pharmacological properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol involves the reaction of 2-methyl-2H-1,2,3-triazole with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-2H-1,2,3-triazole", "ethylene oxide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-methyl-2H-1,2,3-triazole to a reaction flask", "Add ethylene oxide to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable amount of time (e.g. 12-24 hours)", "Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1849359-13-2

Product Name

2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol

Molecular Formula

C5H9N3O

Molecular Weight

127.1

Purity

0

Origin of Product

United States

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